molecular formula C21H25ClN2O3S B2815933 1-(2-chlorophenyl)-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide CAS No. 946373-30-4

1-(2-chlorophenyl)-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide

Cat. No. B2815933
CAS RN: 946373-30-4
M. Wt: 420.95
InChI Key: FAFANDFBJIPDMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chlorophenyl)-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is a useful research compound. Its molecular formula is C21H25ClN2O3S and its molecular weight is 420.95. The purity is usually 95%.
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Scientific Research Applications

Methane Generation from CO2

  • Research Context: A study on the atomic-level tunability of molecular structures for homogeneous catalysts in challenging reactions like the electrochemical reduction of carbon dioxide.
  • Key Insight: The use of rhenium tricarbonyl complexes with diimine ligands similar to the structure of the compound showed the potential to catalyze the reduction of CO2 to methane (Nganga et al., 2021).

Synthesis and Characterization of New Ligands

  • Research Context: The synthesis and characterization of new ligands and their complexes, using components similar to the specified compound.
  • Key Insight: The study provides insights into the structural and chemical properties of these compounds, which can be crucial in understanding their scientific applications (Mutlu & Irez, 2008).

Hydrogen-Bonded Molecular Structure

  • Research Context: Investigation of the molecular structure of compounds with a similar structural framework.
  • Key Insight: The study of hydrogen-bonded frameworks and molecular ribbons in these compounds could inform the potential applications in molecular engineering and design (Insuasty et al., 2012).

Formation and Reaction of N-acyl- and N-methanesulfonyl Compounds

  • Research Context: The study focuses on the formation and reaction of compounds closely related in structure to the specified compound.
  • Key Insight: Understanding the formation and reactivity of these compounds can provide valuable insights into their potential applications in chemical synthesis (Hoshino et al., 2001).

Synthesis and Antibacterial Activity

  • Research Context: Research on the synthesis and characterization of new quinazolines with potential antimicrobial properties.
  • Key Insight: The study discusses compounds structurally similar to the specified chemical, highlighting their potential in developing new antimicrobial agents (Desai et al., 2007).

Methanesulfonyl Fluoride and Acetylcholinesterase

  • Research Context: Investigation of the reaction of methanesulfonyl fluoride with acetylcholinesterase.
  • Key Insight: This study provides insights into the biochemical interactions and potential pharmacological applications of methanesulfonyl compounds (Kitz & Wilson, 1963).

properties

IUPAC Name

1-(2-chlorophenyl)-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O3S/c1-15(2)11-12-24-20-9-8-18(13-16(20)7-10-21(24)25)23-28(26,27)14-17-5-3-4-6-19(17)22/h3-6,8-9,13,15,23H,7,10-12,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAFANDFBJIPDMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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